Silicon nitride

Description

Properties

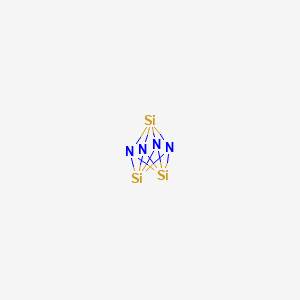

IUPAC Name |

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNEWCFYHHQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N12[Si]34N5[Si]16N3[Si]25N46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si3N4, N4Si3 | |

| Record name | silicon nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892247 | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Silicon nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12033-89-5, 12033-60-2 | |

| Record name | Silicon nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON NITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHB8T06IDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Silicon Nitride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (Si₃N₄) is a prominent engineering ceramic renowned for its exceptional combination of mechanical, thermal, and chemical properties. Its high strength, hardness, fracture toughness, and resistance to thermal shock and chemical degradation make it a material of choice for demanding applications, including automotive and aerospace components, cutting tools, and bearings.[1] More recently, this compound has garnered significant interest in the biomedical field due to its biocompatibility, osseointegration capabilities, and inherent antibacterial properties, positioning it as a promising material for orthopedic and dental implants.[2][3] This technical guide provides a comprehensive overview of the crystal structure and multifaceted properties of this compound, with a focus on the data and methodologies pertinent to researchers and professionals in science and drug development.

Crystal Structure of this compound

This compound exists in three primary crystallographic polymorphs: the alpha (α), beta (β), and gamma (γ) phases. The α and β phases are the most common and can be produced under atmospheric pressure, while the γ phase is a high-pressure, high-temperature form.[4]

Both α-Si₃N₄ and β-Si₃N₄ possess a hexagonal crystal structure, built from SiN₄ tetrahedra linked at their corners.[1] The fundamental difference between the two lies in the stacking sequence of the silicon and nitrogen atomic layers. In β-Si₃N₄, the stacking sequence is a simple ABAB..., whereas in α-Si₃N₄, it is a more complex ABCDABCD....[1] This structural variance results in distinct properties; the α-phase is generally harder, while the β-phase is chemically more stable and exhibits higher fracture toughness due to the formation of elongated, interlocking grains during sintering.[1][5] The γ-phase possesses a cubic spinel-type structure and exhibits exceptional hardness.[4]

The α to β phase transformation is a critical aspect of this compound processing. This irreversible transformation typically occurs at temperatures above 1500°C in the presence of a liquid phase formed by sintering additives.[6] The transformation proceeds via a solution-precipitation mechanism, where α-grains dissolve in the liquid phase and precipitate as more stable, elongated β-grains.[1]

Table 1: Crystallographic Data of this compound Phases

| Property | α-Si₃N₄ | β-Si₃N₄ | γ-Si₃N₄ |

| Crystal System | Trigonal[4] | Hexagonal[4] | Cubic[4] |

| Space Group | P31c[4] | P6₃/m[7] | Fd-3m |

| Lattice Parameter (a) | 7.753 Å[8] | 7.6044 Å[8] | ~5.58 Å |

| Lattice Parameter (c) | 5.618 Å[8] | 2.9063 Å[8] | N/A |

Properties of this compound

The unique properties of this compound are a direct consequence of its strong covalent Si-N bonds. This bonding results in high hardness, a high melting point, and a stable structure.[6]

Mechanical Properties

This compound is characterized by its exceptional mechanical performance, particularly at elevated temperatures. It exhibits high hardness, strength, and fracture toughness, making it resistant to wear and deformation.[9]

Table 2: Mechanical Properties of this compound

| Property | Value | Units |

| Density | 3.23 | g/cm³ |

| Hardness (Vickers) | 1600 - 2094 | GPa[10] |

| Flexural Strength | 925 - 947 | MPa[10] |

| Young's Modulus | 300 | GPa |

| Fracture Toughness (K_IC) | 5.76 - 10.68 | MPa·m¹/² |

| Poisson's Ratio | 0.29 |

Thermal Properties

This compound demonstrates excellent thermal stability and resistance to thermal shock. Its low coefficient of thermal expansion minimizes stress during rapid temperature changes.[9] The thermal conductivity of this compound is influenced by its phase composition, purity, and microstructure.[11]

Table 3: Thermal Properties of this compound

| Property | Value | Units |

| Maximum Use Temperature | 1400 | °C |

| Thermal Conductivity (at RT) | 19 - 90 | W/(m·K)[10][12] |

| Coefficient of Thermal Expansion | 3.4 x 10⁻⁶ | /K |

| Specific Heat | 880 | J/(kg·K) |

Chemical and Electrical Properties

This compound is chemically inert and exhibits high resistance to corrosion by most acids and bases. It is an excellent electrical insulator with high electrical resistivity.[10]

Table 4: Chemical and Electrical Properties of this compound

| Property | Value | Units |

| Chemical Stability | Stable against most acids and bases | |

| Electrical Resistivity | 10¹⁴ - 10¹⁵ | Ω·cm[10] |

| Dielectric Strength | 15 | kV/mm |

Experimental Protocols

X-ray Diffraction (XRD) for Phase Analysis

Objective: To identify and quantify the polymorphs (α, β, and sometimes γ) of this compound in a powdered or bulk sample.

Methodology:

-

Sample Preparation: The this compound sample is typically prepared as a fine powder to ensure random orientation of the crystallites. For bulk materials, a flat, polished surface is used.

-

Instrument Setup: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is irradiated with the X-ray beam over a range of 2θ angles. The diffracted X-rays are detected and their intensity is recorded as a function of the 2θ angle.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the phases present.

-

Quantitative Analysis: The relative amounts of the α and β phases can be determined by comparing the intensities of specific, non-overlapping diffraction peaks for each phase. The Rietveld refinement method is a more advanced technique that can provide highly accurate quantitative phase analysis by fitting the entire diffraction pattern.[9]

Nanoindentation for Hardness and Elastic Modulus Measurement

Objective: To determine the hardness and elastic modulus of this compound at the micro or nano-scale.

Methodology:

-

Sample Preparation: The surface of the this compound sample must be polished to a very smooth, flat finish to ensure accurate measurements.

-

Indenter Selection: A sharp indenter, typically a Berkovich (three-sided pyramid) or Vickers (four-sided pyramid) diamond tip, is used.

-

Indentation Process: The indenter is pressed into the sample surface with a precisely controlled load. The load and the corresponding penetration depth are continuously recorded during both the loading and unloading phases.

-

Data Analysis: The resulting load-displacement curve is analyzed to determine the hardness and elastic modulus. The hardness is calculated from the maximum load and the projected contact area of the indentation. The elastic modulus is determined from the stiffness of the initial portion of the unloading curve.

Indentation Fracture Method for Fracture Toughness (K_IC) Determination

Objective: To estimate the fracture toughness of this compound by measuring the cracks emanating from a Vickers indentation.

Methodology:

-

Sample Preparation: A highly polished surface is required.

-

Indentation: A Vickers indenter is used to create an indentation on the sample surface with a sufficiently high load to induce radial cracks from the corners of the indent.

-

Crack Length Measurement: The lengths of the cracks emanating from the corners of the indentation are measured using an optical microscope or a scanning electron microscope.

-

Calculation: The fracture toughness (K_IC) is calculated using an empirical formula that relates the indentation load, the crack lengths, the elastic modulus, and the hardness of the material. Several different equations have been proposed for this calculation.[2]

Visualizations

Caption: α to β phase transformation pathway in this compound during liquid phase sintering.

Caption: General experimental workflow for the characterization of this compound.

References

- 1. Understanding The Relationship Between Alpha-Si₃N₄ And Beta-Si₃N₄ For High-Performance this compound Ceramics - Spherical Powder Supplier - Additive Manufacturing [spherical-powder.com]

- 2. Fracture Toughness of Advanced Ceramics at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preciseceramic.com [preciseceramic.com]

- 4. thermalscience.rs [thermalscience.rs]

- 5. mp-988: Si3N4 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. unipretec-ceramics.com [unipretec-ceramics.com]

- 9. syalons.com [syalons.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. nanoscience.com [nanoscience.com]

- 12. Determination of fracture toughness and elastic module in materials based this compound [scielo.org.mx]

Unveiling the Contrasting Characteristics of α- and β-Phase Silicon Nitride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct characteristics of the two primary polymorphs of silicon nitride (Si₃N₄), the alpha (α) and beta (β) phases. A comprehensive understanding of their individual properties is paramount for the strategic design and application of advanced ceramic materials in demanding environments. While this compound is a key material in various engineering fields, its biocompatibility and durability also open avenues for its use in specialized applications relevant to the drug development and biomedical sectors, such as high-performance labware, and durable components in analytical instrumentation.

Core Structural and Physical Properties

This compound exists in two hexagonal crystal structures, α-Si₃N₄ and β-Si₃N₄, which are formed under different thermodynamic conditions.[1][2] The α-phase is the low-temperature polymorph, while the β-phase is the thermodynamically stable high-temperature form.[3][4] The irreversible transformation from the α-phase to the β-phase typically occurs at temperatures between 1400°C and 1800°C.[5]

The α-phase is characterized by a longer stacking sequence (ABCD) compared to the β-phase (ABAB), which results in a higher hardness for the α-phase.[1] Conversely, the β-phase typically exhibits superior fracture toughness, which is attributed to its microstructure of elongated, interlocking grains that can deflect cracks.[6][7]

Data Presentation: Comparative Analysis of α- and β-Phase this compound

The following tables summarize the key quantitative differences between the two phases for ease of comparison.

Table 1: Crystallographic and Physical Properties

| Property | α-Silicon Nitride | β-Silicon nitride |

| Crystal System | Trigonal (Hexagonal) | Hexagonal |

| Space Group | P31c | P6₃/m |

| Morphology | Equiaxed particles | Elongated, needle-like or rod-like grains |

| Density (g/cm³) | 3.184[5] | 3.187[5][8] |

Table 2: Mechanical Properties

| Property | α-Silicon Nitride | β-Silicon nitride |

| Hardness (GPa) | Higher than β-phase, can reach up to 20.93 GPa in dual-phase ceramics[7] | Typically 15-20 GPa[9] |

| Fracture Toughness (MPa·m¹/²) | Lower than β-phase, typically 2-5 MPa·m¹/²[7] | Higher than α-phase, can reach up to 8.2 MPa·m¹/²[6] |

| Flexural Strength (MPa) | Generally lower in monolithic form | Can reach up to 1200 MPa in hot-pressed form[5] |

Table 3: Thermal Properties

| Property | α-Silicon Nitride | β-Silicon nitride |

| Thermal Stability | Stable up to ~1300°C[3] | Stable at higher temperatures, up to ~1900°C[3] |

| Thermal Conductivity (W/mK) at RT | Theoretical: ~87-116 W/mK[10] | Theoretical: ~57-169 W/mK[10] |

| Coefficient of Thermal Expansion (x 10⁻⁶ K⁻¹) at 300K | 3.747[11] | 3.554[11] |

The α- to β-Phase Transformation: A Critical Phenomenon

The transformation of α-Si₃N₄ to β-Si₃N₄ is a solution-diffusion-reprecipitation process that occurs during sintering at high temperatures, typically in the presence of a liquid phase formed by sintering additives.[1] This transformation is crucial for the densification and the development of the final microstructure of this compound ceramics. The elongated β-grains grow from the dissolved α-particles, leading to the characteristic in-situ reinforced microstructure responsible for the high fracture toughness of β-Si₃N₄-rich materials.[2]

Experimental Protocols for Characterization

Accurate characterization of the phase content and microstructure is essential for quality control and for tailoring the properties of this compound ceramics. The following are detailed methodologies for key analytical techniques.

Phase Analysis using X-Ray Diffraction (XRD)

Objective: To identify and quantify the relative amounts of α- and β-Si₃N₄ phases in a this compound powder or sintered ceramic.

Methodology:

-

Sample Preparation:

-

For powder samples, ensure a representative sample is obtained. The powder should be fine enough to minimize particle statistics effects.

-

For sintered ceramics, the sample should be crushed into a fine powder using a mortar and pestle (e.g., agate or tungsten carbide) to a particle size of less than 10 µm.

-

The powdered sample is then back-loaded into a sample holder to minimize preferred orientation of the crystallites.

-

-

Instrument Setup:

-

Use a powder diffractometer with a Cu Kα radiation source.

-

Set the generator to appropriate voltage and current settings (e.g., 40 kV and 40 mA).

-

Typical scan range (2θ) for this compound is 10° to 80°.

-

Employ a step size of 0.02° and a dwell time of 1-2 seconds per step for good resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic diffraction peaks for α-Si₃N₄ (e.g., (102) and (210)) and β-Si₃N₄ (e.g., (101) and (210)).

-

The relative amounts of the α and β phases can be quantified using the direct comparison method, which relates the intensities of the major diffraction peaks of each phase. The following equation is commonly used:

β-content (%) = [Iβ / (Iβ + K * Iα)] * 100

where Iα and Iβ are the integrated intensities of selected α and β peaks, and K is a constant determined from calibration with standard mixtures.

-

Alternatively, Rietveld refinement can be performed for more accurate quantitative phase analysis.[12]

-

Microstructural Analysis using Scanning Electron Microscopy (SEM)

Objective: To visualize the grain size, morphology, and distribution of the α and β phases in a sintered this compound ceramic.

Methodology:

-

Sample Preparation:

-

Cut a representative cross-section of the sintered ceramic sample.

-

Mount the sample in a conductive resin.

-

Grind the surface using a series of silicon carbide papers with decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

-

Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm) on a polishing cloth. A final polishing step with a colloidal silica (B1680970) suspension may be used to obtain a damage-free surface.

-

Thoroughly clean the sample ultrasonically in a solvent (e.g., acetone (B3395972) or ethanol) between each grinding and polishing step to remove debris.

-

The polished surface can be thermally or chemically etched to reveal the grain boundaries. For thermal etching, heat the sample in a furnace at a temperature slightly below the sintering temperature for a short duration.

-

Coat the cleaned and dried sample with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[13]

-

-

Imaging:

-

Place the coated sample into the SEM chamber.

-

Use an accelerating voltage in the range of 10-20 kV.

-

Select an appropriate working distance and spot size to achieve the desired resolution and depth of field.

-

Use the secondary electron (SE) detector to obtain topographical information, which is useful for observing the elongated nature of the β-grains.

-

The backscattered electron (BSE) detector can provide compositional contrast if different phases are present.

-

Hardness and Fracture Toughness Measurement

Objective: To determine the Vickers hardness and indentation fracture toughness of the sintered this compound ceramic.

Methodology:

-

Sample Preparation:

-

Prepare a polished surface as described in the SEM sample preparation protocol (Section 3.2, step 1). The surface must be flat, smooth, and free of scratches that could interfere with the indentation.

-

-

Vickers Hardness Test:

-

Use a Vickers microhardness tester equipped with a diamond pyramid indenter.[14][15]

-

Apply a specific load (e.g., 9.8 N) for a set dwell time (e.g., 15 seconds).

-

Measure the lengths of the two diagonals of the resulting indentation using the optical microscope of the tester.

-

Calculate the Vickers hardness (HV) using the formula:

HV = 1.8544 * (F / d²)

where F is the applied load in Newtons and d is the average length of the diagonals in millimeters.

-

-

Indentation Fracture Toughness (IFT) Test:

-

For brittle materials like this compound, the cracks that emanate from the corners of the Vickers indentation can be used to estimate the fracture toughness.

-

Measure the total length of the cracks (2c) originating from the indentation corners.

-

Calculate the fracture toughness (KIC) using an empirical formula, such as the one proposed by Anstis et al.:

KIC = 0.016 * (E/H)0.5 * (F / c1.5)

where E is the Young's modulus, H is the hardness, F is the indentation load, and c is the crack half-length. The Vickers indentation method is a common approach for this measurement.

-

Visualization of Key Concepts

The following diagrams, generated using Graphviz, provide a visual representation of the crystal structures and the experimental workflow for characterizing this compound.

Conclusion

The distinct characteristics of α- and β-phase this compound dictate their suitability for specific applications. The higher hardness of the α-phase makes it a candidate for wear-resistant components, while the superior fracture toughness of the β-phase, achieved through controlled sintering and phase transformation, is ideal for structural applications requiring high reliability. For professionals in drug development and related fields, understanding these properties is crucial when selecting materials for instrumentation and equipment where durability, chemical inertness, and performance under demanding conditions are essential. The methodologies and data presented in this guide provide a solid foundation for the informed selection and characterization of this compound ceramics.

References

- 1. Textured this compound: processing and anisotropic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding The Relationship Between Alpha-Si₃N₄ And Beta-Si₃N₄ For High-Performance this compound Ceramics - Spherical Powder Supplier - Additive Manufacturing [spherical-powder.com]

- 3. preciseceramic.com [preciseceramic.com]

- 4. azom.com [azom.com]

- 5. What are the properties and uses of this compound products? - 福建臻璟新材料科技有限公司 [zingin.co]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. memsnet.org [memsnet.org]

- 9. heegermaterials.com [heegermaterials.com]

- 10. Theoretical upper limits of the thermal conductivity of Si3N4 (Journal Article) | OSTI.GOV [osti.gov]

- 11. hasyweb.desy.de [hasyweb.desy.de]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. azom.com [azom.com]

- 15. syalons.com [syalons.com]

An In-depth Technical Guide to the Thermal and Mechanical Properties of Silicon Nitride Ceramics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal and mechanical properties of silicon nitride (Si₃N₄) ceramics. Renowned for its exceptional hardness, high strength over a wide temperature range, and excellent thermal shock resistance, this compound is a leading material in demanding applications, from aerospace and automotive components to biomedical implants. This document details the key performance metrics of Si₃N₄, outlines the standardized experimental protocols for their measurement, and illustrates the critical relationships between the material's microstructure and its macroscopic properties.

Data Presentation: Quantitative Properties of this compound Ceramics

The properties of this compound ceramics can vary depending on the manufacturing process (e.g., hot-pressed, sintered, reaction-bonded), the type and amount of sintering additives, and the resulting microstructure. The following tables summarize typical quantitative data for dense this compound ceramics at room temperature unless otherwise specified.

Table 1: Thermal Properties of this compound (Si₃N₄) Ceramics

| Property | Typical Value Range | Units |

| Thermal Conductivity | 15 - 50 | W/(m·K) |

| Coefficient of Thermal Expansion (CTE) | 2.5 - 3.5 | x 10⁻⁶/°C |

| Specific Heat Capacity | 620 - 880 | J/(kg·K) |

| Maximum Use Temperature | 1200 - 1400 | °C |

| Thermal Shock Resistance (ΔT) | 500 - 900 | °C |

Table 2: Mechanical Properties of this compound (Si₃N₄) Ceramics

| Property | Typical Value Range | Units |

| Density | 3.1 - 3.4 | g/cm³ |

| Flexural Strength (Modulus of Rupture) | 600 - 1000 | MPa |

| Fracture Toughness (K_Ic) | 5 - 12 | MPa·m¹/² |

| Vickers Hardness (HV) | 1400 - 1600 | - |

| Elastic Modulus (Young's Modulus) | 280 - 320 | GPa |

| Compressive Strength | 2500 - 3800 | MPa |

| Poisson's Ratio | 0.23 - 0.29 | - |

Experimental Protocols: Methodologies for Key Experiments

Accurate and reproducible measurement of material properties is paramount for research, development, and quality control. The following sections detail the standardized experimental protocols for determining the key thermal and mechanical properties of this compound ceramics.

Flexural Strength (Modulus of Rupture)

The flexural strength of this compound is typically determined using a three-point or four-point bending test, with the latter being preferred for its larger volume of material under maximum stress, providing more representative data.[1][2] The standard test method is outlined in ASTM C1161 .[3][4][5][6]

Methodology (ASTM C1161 - Four-Point Bending):

-

Specimen Preparation: A rectangular bar of specific dimensions (e.g., 3 mm x 4 mm x 45-50 mm) is prepared.[3] The surfaces are machined to be flat and parallel, and the edges are often chamfered to reduce stress concentrations.

-

Test Setup: The specimen is placed on two support rollers (outer span) within a universal testing machine. The load is applied by two loading rollers (inner span) positioned at a specified distance from the support rollers.[4][7]

-

Loading: A compressive load is applied to the specimen at a constant crosshead speed until fracture occurs. The load and displacement are continuously recorded.

-

Calculation: The flexural strength (σ) is calculated from the fracture load (P), the outer and inner spans (Lₒ and Lᵢ), and the specimen's cross-sectional dimensions (width 'b' and thickness 'd') using the following formula:

σ = (3 * P * (Lₒ - Lᵢ)) / (2 * b * d²)

Fracture Toughness

Fracture toughness (K_Ic) quantifies a material's resistance to crack propagation. For advanced ceramics like this compound, several methods are employed, with the Single-Edge Precracked Beam (SEPB) method being a common and reliable technique as described in ASTM C1421 and ISO 15732 .[8][9]

Methodology (ASTM C1421 - SEPB Method):

-

Specimen Preparation: A rectangular beam specimen is prepared, similar to that for flexural strength testing.

-

Precracking: A sharp, straight-through precrack is introduced into the specimen. This is typically achieved by creating a small notch (e.g., with a diamond saw) and then extending a sharp crack from the notch root using a bridge-indentation method.

-

Testing: The precracked specimen is loaded in a three-point or four-point bend fixture until fracture. The fracture load is recorded.

-

Crack Length Measurement: After fracture, the length of the precrack is accurately measured from the fracture surface using a microscope.

-

Calculation: The fracture toughness is calculated using the fracture load, the measured precrack length, the specimen dimensions, and a geometry-dependent stress intensity factor calibration equation.

Vickers Hardness

Vickers hardness is a measure of a material's resistance to localized plastic deformation. The test is governed by standards such as ASTM C1327 and ISO 6507 .

Methodology (ASTM C1327):

-

Surface Preparation: The surface of the this compound specimen must be polished to a mirror-like finish to ensure a clear indentation.

-

Indentation: A calibrated machine is used to press a diamond indenter, shaped as a square-based pyramid, into the material's surface with a specific force for a set duration.

-

Measurement: After the load is removed, the two diagonals of the resulting square indentation are measured using a light microscope.

-

Calculation: The Vickers hardness (HV) is calculated from the applied force (F) and the average length of the diagonals (d) using the formula:

HV = 1.8544 * (F / d²)

Thermal Conductivity (via Thermal Diffusivity)

The thermal conductivity of this compound is often determined indirectly by measuring its thermal diffusivity, specific heat capacity, and density. The laser flash method, described in ASTM E1461 , is a widely used technique for measuring thermal diffusivity.

Methodology (ASTM E1461 - Laser Flash Method):

-

Specimen Preparation: A small, thin, disc-shaped specimen is prepared. The surfaces should be flat and parallel.

-

Test Setup: The specimen is placed in a furnace, and one face is subjected to a short, high-intensity energy pulse (typically from a laser).

-

Temperature Measurement: An infrared detector measures the temperature rise on the opposite face of the specimen as a function of time.

-

Calculation: The thermal diffusivity (α) is calculated from the specimen thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise (t₁/₂):

α = 0.1388 * (L² / t₁/₂)

Thermal conductivity (λ) is then calculated using the equation:

λ = α * ρ * C_p

where ρ is the density and C_p is the specific heat capacity.

Linear Thermal Expansion

The coefficient of thermal expansion (CTE) is determined using a push-rod dilatometer, following the procedures outlined in ASTM E228 .

Methodology (ASTM E228):

-

Specimen Preparation: A specimen of a defined length is prepared.

-

Test Setup: The specimen is placed in a furnace and positioned in contact with a push rod.

-

Heating and Measurement: The specimen is heated at a controlled rate over a specified temperature range. The displacement of the push rod, which corresponds to the change in the specimen's length, is continuously measured by a transducer.

-

Calculation: The CTE is calculated from the change in length (ΔL), the original length (L₀), and the change in temperature (ΔT):

CTE = (ΔL / L₀) / ΔT

Specific Heat Capacity

The specific heat capacity of this compound is typically measured using Differential Scanning Calorimetry (DSC), as detailed in ASTM E1269 .[10][11][12][13][14]

Methodology (ASTM E1269):

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using a known standard material, such as sapphire.[15]

-

Sample Preparation: A small, weighed sample of the this compound is placed in a sample pan. An empty reference pan is also prepared.

-

Measurement: The sample and reference pans are heated at a constant rate in a controlled atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity (C_p) is determined by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.[8]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the study of this compound ceramics.

Caption: Relationship between processing, microstructure, and properties of Si₃N₄ ceramics.

Caption: Typical experimental workflow for characterizing this compound ceramics.

References

- 1. mecmesin.com [mecmesin.com]

- 2. Ceramic Bending Strength. Flexural Strength & Testing Methods [morgantechnicalceramics.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ASTM C1161 Ceramic Flexural Testing - ADMET [admet.com]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. wzr-ceramic.de [wzr-ceramic.de]

- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. infinitalab.com [infinitalab.com]

- 12. "ASTM E1269-2024: Specific Heat Capacity by DSC Test" [bsbedge.com]

- 13. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 14. store.astm.org [store.astm.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Inertness of Silicon Nitride in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical inertness of silicon nitride (Si₃N₄) in acidic environments. This compound's exceptional resistance to corrosion by a wide range of acids makes it a material of significant interest for applications in chemical processing, biomedical implants, and drug delivery systems, where stability in acidic media is paramount. This document details the underlying mechanisms of its inertness, presents quantitative corrosion data, outlines experimental protocols for its evaluation, and visualizes the key chemical interactions.

Introduction to the Chemical Inertness of this compound

This compound is a high-performance ceramic renowned for its outstanding mechanical, thermal, and chemical properties.[1] Its robust covalent bonding structure imparts high hardness, strength, and excellent resistance to wear and thermal shock.[2] A key attribute of this compound is its remarkable chemical stability, particularly its resistance to corrosion in both acidic and basic solutions at room temperature.[1][3] This inertness is a critical factor in its use in harsh chemical environments, from industrial applications to the physiological conditions within the human body.[3]

The primary mechanism behind this compound's resistance to acidic attack is the formation of a stable, passive silicon dioxide (SiO₂) layer on its surface.[3] This layer acts as a protective barrier, hindering further chemical reactions between the underlying this compound and the acidic medium. However, the degree of inertness is influenced by several factors, including the type and concentration of the acid, temperature, exposure duration, and the specific composition and microstructure of the this compound ceramic, such as the presence of sintering aids and grain boundary phases.[3][4]

While generally highly resistant, this compound is susceptible to attack by certain aggressive acids, notably hydrofluoric acid (HF) and hot phosphoric acid (H₃PO₄).[5]

Quantitative Corrosion Data

The following tables summarize the available quantitative data on the corrosion and etching rates of this compound in various acidic environments. It is important to note that corrosion rates can vary significantly depending on the specific grade of this compound (e.g., reaction-bonded, hot-pressed, sintered) and the presence of additives.

Table 1: Etch Rates of this compound Films in Phosphoric Acid (H₃PO₄)

| H₃PO₄ Concentration (wt%) | Temperature (°C) | Etch Rate (Å/min) | Reference |

| 85 | 140 | ~10 | [6] |

| 85 | 160 | ~30 | [6] |

| 85 | 180 | 100 | [6][7] |

| 85 | 200 | ~250 | [6] |

| 94.5 | 140-200 | Varies | [7] |

Table 2: Qualitative and Semi-Quantitative Resistance of this compound to Various Acids

| Acid | Concentration | Temperature | Observation | Reference |

| Hydrochloric Acid (HCl) | 10% | Room Temperature | Good resistance, maintains integrity for extended periods. | [3] |

| Hydrochloric Acid (HCl) | 37% (concentrated) | > 80°C | Some surface degradation over time. | [3] |

| Sulfuric Acid (H₂SO₄) | < 10% | < 60°C | Relatively good resistance, stable surface. | [3] |

| Sulfuric Acid (H₂SO₄) | 98% (concentrated) | Elevated | Can react to form silicon dioxide. | [3] |

| Nitric Acid (HNO₃) | Boiling (1-6N) | Boiling | Weight loss up to 0.8% and strength loss over 40% in 200h. | [8] |

| Acetic Acid (CH₃COOH) | Low | Room Temperature | Good resistance. | [3] |

| Acetic Acid (CH₃COOH) | 99% (concentrated) | > 80°C | Some surface etching may occur. | [3] |

Mechanisms of Interaction in Acidic Environments

The interaction of this compound with acidic solutions is primarily governed by the formation and dissolution of a surface oxide layer. The specific mechanism, however, varies significantly with the type of acid.

Passivation in Non-HF Mineral Acids (e.g., HCl, H₂SO₄, HNO₃)

In most mineral acids, the surface of this compound undergoes oxidation to form a thin, protective layer of silicon dioxide (SiO₂). This passivation layer is relatively inert in these acids and acts as a barrier to further corrosion of the this compound bulk material. The stability of this SiO₂ layer is a key factor in the overall chemical resistance of the this compound. At elevated temperatures and high acid concentrations, this protective layer can be compromised, leading to increased corrosion.

Etching Mechanism in Hydrofluoric Acid (HF)

Hydrofluoric acid is a notable exception to the general inertness of this compound in acids. HF can readily dissolve the protective SiO₂ layer and directly attack the this compound itself. The etching mechanism involves the protonation of surface Si-NH₂ groups, followed by nucleophilic attack by fluoride (B91410) ions (F⁻) or related species (HF₂⁻), leading to the breaking of Si-N bonds and the formation of soluble hexafluorosilicate (B96646) ions ([SiF₆]²⁻).

Etching Mechanism in Hot Phosphoric Acid (H₃PO₄)

Hot phosphoric acid is another chemical that can effectively etch this compound, a property utilized in semiconductor manufacturing. The reaction involves the hydrolysis of this compound, where water plays a crucial role. The process is thought to proceed through the formation of an intermediate that facilitates the breaking of the Si-N bonds.

Experimental Protocols for Evaluating Chemical Inertness

The assessment of this compound's chemical inertness in acidic environments typically involves a combination of standardized and specialized experimental protocols. The following outlines key methodologies.

Gravimetric Analysis (Mass Loss)

This is a fundamental and widely used method to quantify corrosion.

-

Sample Preparation:

-

This compound samples of known dimensions and surface area are thoroughly cleaned with a non-reactive solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove any surface contaminants.

-

The samples are then dried in an oven at a specified temperature (e.g., 110°C) until a constant weight is achieved.

-

The initial dry weight of each sample is precisely measured using an analytical balance.

-

-

Corrosion Test:

-

The pre-weighed samples are fully immersed in the acidic solution of a specific concentration in a corrosion-resistant vessel (e.g., PTFE or glass).

-

The vessel is maintained at a constant temperature for a predetermined duration. For elevated temperatures, a reflux system may be used to prevent changes in acid concentration due to evaporation.

-

After the exposure period, the samples are carefully removed from the acid.

-

-

Post-Test Analysis:

-

The samples are thoroughly rinsed with deionized water to remove any residual acid and corrosion products.

-

The samples are dried again in an oven at the same temperature as the initial drying step until a constant weight is achieved.

-

The final dry weight is measured.

-

The mass loss per unit surface area is calculated. The corrosion rate can then be determined.

-

Analysis of Leachate

This method provides information on the specific elements being leached from the this compound into the acidic solution.

-

Sample Exposure: The corrosion test is conducted as described in the gravimetric analysis.

-

Leachate Collection: After the exposure period, the acidic solution (leachate) is carefully collected.

-

Chemical Analysis: The concentration of silicon, nitrogen (often as ammonium (B1175870) ions), and any elements from sintering aids (e.g., Y, Al) in the leachate is determined using sensitive analytical techniques such as:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For detecting trace to ultra-trace concentrations of leached elements.[9]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For higher concentrations of leached elements.

-

-

Data Interpretation: The results provide a direct measure of the dissolution of the this compound matrix and its grain boundary phases.

Surface Characterization Techniques

These methods are used to visually and chemically analyze the changes on the surface of the this compound after exposure to the acidic environment.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample surface to observe changes in morphology, such as pitting, etching, and the formation of corrosion products.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface, which is particularly useful for analyzing the formation and composition of the passive SiO₂ layer.

-

Atomic Force Microscopy (AFM): Used to characterize the surface topography at the nanoscale and to measure changes in surface roughness resulting from corrosion.

Conclusion

This compound exhibits a high degree of chemical inertness in a wide range of acidic environments, a property primarily attributed to the formation of a protective silicon dioxide passivation layer. The extent of this inertness is, however, dependent on the specific acid, its concentration, the operating temperature, and the material's microstructure. While highly resistant to most common mineral acids under moderate conditions, this compound can be actively corroded by hydrofluoric acid and hot phosphoric acid. A thorough understanding of these interactions, supported by quantitative data and standardized experimental evaluation, is crucial for the successful application of this compound in demanding acidic environments, particularly in the fields of chemical engineering, and the development of advanced biomedical devices and drug delivery systems.

References

- 1. This compound Ceramics: Structure, Synthesis, Properties, and Biomedical Applications [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. hcsensor.com [hcsensor.com]

- 4. tft-pneumatic.com [tft-pneumatic.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Historical Development of Silicon Nitride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (Si₃N₄) is a non-oxide ceramic that has garnered significant interest across various scientific and industrial fields due to its exceptional properties, including high strength at elevated temperatures, excellent thermal shock resistance, chemical inertness, and biocompatibility. This whitepaper provides an in-depth technical guide to the historical development of this compound synthesis, tracing its evolution from an academic curiosity to a commercially vital material. The content herein is specifically tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis--property relationships that govern the performance of this advanced ceramic.

Historical Overview

The journey of this compound began in 1857 , when Henri Etienne Sainte-Claire Deville and Friedrich Wöhler first reported its synthesis.[1] However, for nearly a century, it remained largely a scientific curiosity. The mid-20th century marked a turning point, with the 1950s witnessing the "rediscovery" and commercialization of this compound, primarily in the form of Reaction-Bonded this compound (RBSN) .[1] This development was spurred by the need for high-performance materials in demanding applications. The subsequent decades saw a rapid expansion of synthesis methodologies, each aiming to improve the density, purity, and mechanical properties of the final ceramic product. Key milestones include the development of Hot-Pressed this compound (HPSN) , Sintered this compound (SSN) , and Gas-Pressure Sintered this compound (GPSN) , alongside powder synthesis techniques like carbothermal reduction and diimide decomposition .

Caption: A timeline illustrating the key milestones in the historical development of this compound synthesis.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two areas: the synthesis of Si₃N₄ powders and the densification of these powders into solid ceramic bodies.

This compound Powder Synthesis

The properties of the final sintered ceramic are critically dependent on the characteristics of the initial this compound powder, such as purity, particle size, and phase composition (α-Si₃N₄ vs. β-Si₃N₄). The α-phase is generally desired as the starting powder as it transforms to the elongated β-phase during sintering, leading to a self-reinforced microstructure with high fracture toughness.[2]

1. Direct Nitridation of Silicon Powder: This is one of the earliest and most commercially used methods. It involves the reaction of silicon powder with nitrogen gas at high temperatures.

-

Reaction: 3Si + 2N₂ → Si₃N₄

-

Process: Silicon powder is heated in a nitrogen atmosphere. The reaction is exothermic and requires careful temperature control to prevent the melting of silicon. The process typically involves a two-stage heating profile to ensure complete nitridation.

2. Carbothermal Reduction and Nitridation (CRN) of Silica (B1680970): This method utilizes silica (SiO₂) and carbon as starting materials, which are more abundant and less expensive than high-purity silicon powder.

-

Reaction: 3SiO₂ + 6C + 2N₂ → Si₃N₄ + 6CO

-

Process: A mixture of silica and carbon is heated in a flowing nitrogen atmosphere. The reaction kinetics are influenced by the intimacy of mixing between the reactants and the partial pressure of carbon monoxide.

3. Diimide Decomposition: This chemical route produces very fine, high-purity α-Si₃N₄ powder.

-

Reaction Steps:

-

SiCl₄ + 6NH₃ → Si(NH)₂ + 4NH₄Cl

-

3Si(NH)₂ → Si₃N₄ + 2NH₃

-

-

Process: Silicon tetrachloride is reacted with ammonia (B1221849) to form silicon diimide, which is then thermally decomposed to this compound. The by-product, ammonium (B1175870) chloride, is removed through sublimation.

Densification of this compound

Due to the strong covalent bonding of Si₃N₄, solid-state diffusion is slow, making it difficult to densify pure this compound powder without the use of pressure or sintering aids.

1. Reaction-Bonded this compound (RBSN): In this process, a porous compact of silicon powder is formed into the desired shape and then nitrided.

-

Process: A green body of silicon powder is heated in a nitrogen atmosphere. The this compound forms in the pores of the compact. A key advantage is the minimal dimensional change during processing, allowing for the fabrication of complex, near-net-shape components. However, the final product typically has a residual porosity of 15-30%.[2]

2. Hot-Pressed this compound (HPSN): This method was developed to achieve fully dense this compound.

-

Process: this compound powder is mixed with sintering aids (e.g., MgO, Y₂O₃, Al₂O₃) and simultaneously heated and pressed uniaxially in a graphite (B72142) die. This process results in a dense material with excellent mechanical properties. However, it is generally limited to simple shapes.

3. Sintered this compound (SSN): The accidental discovery that this compound could be sintered without pressure if additives were used was a major breakthrough.

-

Process: Si₃N₄ powder is mixed with sintering aids, formed into a green body, and then heated in a nitrogen atmosphere. The additives form a liquid phase at high temperatures, which facilitates the densification process through liquid-phase sintering. To prevent the decomposition of Si₃N₄ at high temperatures, a powder bed or a high-pressure nitrogen atmosphere is often used.

4. Gas-Pressure Sintered this compound (GPSN): This technique is a refinement of SSN that applies a high nitrogen gas pressure during sintering.

-

Process: The sintering is carried out under a nitrogen pressure of 1-10 MPa. The elevated pressure suppresses the decomposition of this compound, allowing for higher sintering temperatures, which promotes the growth of elongated β-Si₃N₄ grains, leading to high fracture toughness.[3]

References

Introduction to Silicon Nitride and its Polymorphs

An In-depth Technical Guide to the Theoretical Density of Fully Dense Silicon Nitride

For: Researchers, Scientists, and Drug Development Professionals

This compound (Si₃N₄) is an advanced ceramic material renowned for its exceptional properties, including high strength at elevated temperatures, excellent thermal shock resistance, high hardness, and chemical inertness. These characteristics make it a critical material in various demanding fields, from aerospace and automotive components to high-performance bearings and cutting tools. In the biomedical field, its biocompatibility and wear resistance are leveraged for applications such as spinal implants and bearing surfaces in joint replacements.

This compound exists primarily in two crystallographic polymorphs, designated as the alpha (α) and beta (β) phases. Both phases possess a hexagonal crystal structure but differ in their atomic stacking sequence.[1] The α-phase is thermodynamically less stable and, upon heating to high temperatures (typically 1400–1800°C) in the presence of a liquid phase, irreversibly transforms into the more stable β-phase.[2] This phase transformation is a cornerstone of this compound processing and densification. The theoretical density is an intrinsic material property, calculated from the crystal structure, and represents the maximum possible density of a defect-free, fully dense material.

Theoretical Density: Definition and Calculation

The theoretical density (ρ) of a crystalline material is calculated based on its atomic composition and the dimensions of its unit cell. It is the mass of the atoms within the unit cell divided by the volume of the unit cell. The general formula is:

ρ = (Z × M) / (V × Nₐ) [3][4][5]

Where:

-

Z = Number of formula units per unit cell

-

M = Molar mass of the formula unit (for Si₃N₄, M ≈ 140.28 g/mol )

-

V = Volume of the unit cell

-

Nₐ = Avogadro's number (≈ 6.022 × 10²³ mol⁻¹)

For the hexagonal crystal system of both α- and β-Si₃N₄, the unit cell volume (V) is calculated from the lattice parameters 'a' and 'c' using the formula:

V = a² × c × sin(120°) = a² × c × (√3 / 2) [6]

The distinct crystal structures of the α and β phases result in different lattice parameters and numbers of formula units per cell, leading to slightly different theoretical densities.

Quantitative Data for α- and β-Si₃N₄

The crystallographic parameters and resulting theoretical densities for the two primary phases of this compound are summarized below. These values are derived from crystallographic data refined from experimental measurements.

| Property | α-Si₃N₄ | β-Si₃N₄ |

| Crystal System | Trigonal (Hexagonal Lattice System) | Hexagonal |

| Space Group | P31c | P6₃/m |

| Formula Units/Cell (Z) | 4 | 2 |

| Lattice Parameter 'a' | ~7.75 Å (0.775 nm) | ~7.60 Å (0.760 nm) |

| Lattice Parameter 'c' | ~5.62 Å (0.562 nm) | ~2.91 Å (0.291 nm) |

| Unit Cell Volume (V) | ~292.44 ų (0.29244 nm³) | ~145.50 ų (0.14550 nm³) |

| Theoretical Density (ρ) | ~3.19 g/cm³ (3190 kg/m ³) | ~3.19 g/cm³ (3190 kg/m ³) |

Note: The calculated theoretical densities for both phases are remarkably similar, with minor variations reported in the literature based on the precise lattice parameters measured.

Visualization of Concepts and Workflows

Logical Relationship for Density Calculation

The following diagram illustrates the logical flow from fundamental properties to the calculated theoretical density.

Caption: Logical flow for theoretical density calculation.

Experimental Workflow for Determining Theoretical Density

This workflow outlines the key experimental and analytical steps required to determine the crystallographic data needed for the density calculation.

Caption: Workflow for determining theoretical density.

Experimental Protocol: Determination of Crystal Structure Parameters

The cornerstone for calculating theoretical density is the precise determination of the crystal lattice parameters. The standard, high-precision method for this is Powder X-ray Diffraction (XRD) coupled with Rietveld refinement .[1][7]

Objective

To obtain accurate lattice parameters ('a' and 'c') and confirm the space group for a given this compound powder sample, enabling the calculation of its theoretical density.

Materials and Equipment

-

Sample: High-purity α-Si₃N₄ or β-Si₃N₄ powder (or a mixture). The sample should be finely ground to ensure random crystallite orientation (typically <10 μm particle size).

-

Instrument: High-resolution powder X-ray diffractometer.

-

Software: Rietveld refinement software (e.g., GSAS-II, FullProf, MAUD).

-

Sample Holder: Low-background sample holder (e.g., zero-diffraction silicon wafer).[8]

Methodology

Step 1: Sample Preparation

-

Ensure the this compound powder is dry and finely ground to minimize preferred orientation effects.

-

Carefully load the powder into the low-background sample holder.

-

Use a flat edge (like a glass slide) to gently press the powder, creating a smooth, flat surface that is flush with the holder's surface. This is critical for accurate peak position measurement.[8]

Step 2: XRD Data Collection

-

Mount the sample holder in the diffractometer.

-

Set the data collection parameters. A typical setup for high-quality refinement includes:

-

Radiation: Cu Kα (λ ≈ 1.54 Å) is common, but synchrotron radiation provides higher resolution.

-

Scan Range (2θ): A wide range, such as 10° to 120°, to capture a sufficient number of diffraction peaks for a reliable refinement.

-

Step Size: A small step size, e.g., 0.01° to 0.02° in 2θ.

-

Dwell Time (Time per step): A longer dwell time (e.g., 1-10 seconds) is used to improve the signal-to-noise ratio.

-

-

Initiate the XRD scan to collect the diffraction pattern.

Step 3: Rietveld Refinement Analysis [9]

-

Import Data: Load the collected experimental diffraction pattern (intensity vs. 2θ data) into the Rietveld software.

-

Initial Model: Provide an initial structural model. This includes:

-

The expected phase(s) (α-Si₃N₄ and/or β-Si₃N₄).

-

The corresponding space group (P31c for α, P6₃/m for β).

-

Approximate starting lattice parameters and atomic positions from literature or crystallographic databases.

-

-

Refinement Sequence: The refinement process is a sequential, least-squares fitting procedure.[7] The user refines a series of parameters to minimize the difference between the observed pattern and a calculated pattern based on the structural model. A standard sequence is:

-

a. Scale Factor and Background: First, refine the overall scale factor and fit the background using a suitable mathematical function (e.g., a polynomial).

-

b. Lattice Parameters: Refine the unit cell parameters ('a' and 'c'). This will shift the calculated peak positions to match the experimental data.

-

c. Peak Shape Parameters: Refine parameters that model the shape of the diffraction peaks (e.g., Gaussian and Lorentzian contributions), which are affected by instrumental resolution and sample characteristics like crystallite size and microstrain.

-

d. Atomic Positions: In the final stages, if the data quality is high, the fractional atomic coordinates (x, y, z) for Si and N atoms within the unit cell can be refined.

-

-

Assess Fit Quality: The quality of the refinement is judged by numerical indicators (e.g., Rwp, GOF) and visual inspection of the difference plot (observed pattern minus calculated pattern), which should ideally be a flat line with minimal features.[10]

-

Extract Results: Once a stable and high-quality fit is achieved, the refined lattice parameters are extracted from the final model. These values are the direct experimental basis for the theoretical density calculation.

Conclusion

The theoretical density of this compound is a fundamental parameter derived directly from its crystal structure. While both the common α and β polymorphs have distinct hexagonal structures and unit cell dimensions, their calculated theoretical densities are nearly identical at approximately 3.19 g/cm³ . This value serves as a critical benchmark for materials scientists and engineers in the development and quality control of this compound ceramics, as the degree of densification achieved during processing is often expressed as a percentage of this theoretical maximum. The accurate determination of this value relies on precise experimental techniques, primarily powder X-ray diffraction combined with the powerful analytical method of Rietveld refinement.

References

- 1. Textured this compound: processing and anisotropic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preciseceramic.com [preciseceramic.com]

- 3. youtube.com [youtube.com]

- 4. Density of a Unit Cell: Formula, Calculation & Examples [vedantu.com]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 8. mcgill.ca [mcgill.ca]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electronic Band Structure of Amorphous Silicon Nitride (a-SiNₓ:H)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous silicon nitride (a-SiNₓ:H), a cornerstone material in microelectronics and photovoltaics, serves critical functions as a dielectric layer, a passivation coating, and a charge storage medium. Its efficacy in these roles is intrinsically linked to its electronic band structure. Unlike crystalline materials with sharply defined energy bands, the amorphous nature of a-SiNₓ:H introduces significant complexity, including band tails and a high density of localized defect states within the band gap. This guide provides a comprehensive technical overview of the electronic structure of a-SiNₓ:H, detailing the influence of stoichiometry and hydrogenation, summarizing key quantitative data, outlining experimental characterization protocols, and visualizing the core concepts.

Fundamental Band Structure

The electronic structure of amorphous this compound is characterized by a wide, tunable band gap separating the valence and conduction bands. The nature of these bands is dictated by the constituent atomic orbitals and their bonding configurations.

-

Valence Band (VB): The top of the valence band is primarily formed from non-bonding nitrogen 2p lone-pair orbitals (N pπ).[1][2] Deeper states within the valence band consist of Si-N sigma (σ) bonding states, which are a hybrid of Si 3s/3p and N 2p orbitals.[3] In silicon-rich films (low x), Si-Si σ bonding states also contribute significantly, raising the valence band maximum and thus reducing the band gap.[1]

-

Conduction Band (CB): The bottom of the conduction band is predominantly composed of silicon 3s and 3p anti-bonding (σ*) states.[1][2][4] Theoretical models suggest that the conduction band edge is less affected by structural disorder compared to the valence band edge.[1][2]

-

Band Gap (Eg): The band gap of a-SiNₓ:H is highly dependent on the nitrogen-to-silicon ratio (x). For stoichiometric amorphous this compound (a-Si₃N₄, x ≈ 1.33), the band gap is approximately 5.3 eV.[5][6] As the silicon content increases (x decreases), the gap narrows due to the proliferation of Si-Si bonds, which have a lower bonding energy than Si-N bonds.[7]

The Role of Stoichiometry and Hydrogenation

2.1. Influence of N/Si Ratio (x) The stoichiometry is the most critical parameter governing the electronic properties of a-SiNₓ:H. Increasing the nitrogen content systematically widens the band gap.[8][9] This relationship is a direct consequence of the chemical bonding: as 'x' increases, the network transitions from being dominated by weaker Si-Si bonds to stronger Si-N bonds, which widens the energy separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

2.2. Influence of Hydrogen (H) Hydrogen is invariably incorporated into a-SiNₓ:H films during plasma-enhanced chemical vapor deposition (PECVD). It plays a dual role:

-

Passivation: Hydrogen is highly effective at passivating silicon and nitrogen dangling bonds, which are coordination defects in the amorphous network.[10][11] This "heals" the structure by removing the associated electronic states from the band gap, reducing charge trapping and recombination.[12][13]

-

Structural Modification: The formation of Si-H and N-H bonds can reduce mechanical stress within the film. However, in highly strained regions of the network, hydrogen can also induce the breaking of Si-N bonds.[13]

Defect States and Band Tails

The amorphous nature of a-SiNₓ:H results in a continuous distribution of states tailing from the conduction and valence bands into the gap, as well as discrete defect states.

-

Band Tails (Urbach Tails): Structural disorder, including variations in bond lengths and angles, creates exponential tails of localized states at the band edges. The optical absorption in this region is known as the Urbach edge, and its characteristic slope, the Urbach energy (E₀), is a direct measure of the degree of disorder.[14]

-

Silicon Dangling Bonds (K-centers): A silicon atom bonded to only three other atoms (Si≡) is a primary defect. This defect, known as the K-center, creates a deep energy level near the middle of the band gap and acts as a significant charge trapping site.[1][15]

-

Nitrogen Dangling Bonds: A nitrogen atom bonded to only two silicon atoms creates a defect state located just above the valence band maximum.[2][15]

-

Strained Bonds: Weak Si-Si bonds are also considered defects and contribute to the valence band tail, effectively narrowing the optical gap.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the electronic structure of a-SiNₓ:H as reported in the literature.

Table 1: Optical Band Gap (Eg) as a Function of Stoichiometry (x)

| N/Si Ratio (x) | Optical Band Gap (Eg) [eV] | Film Type | Reference |

|---|---|---|---|

| ~1.4 | 5.3 | Near-stoichiometric | [5][6] |

| 1.48 | 5.2 | Nitrogen-rich | [14] |

| Not specified | 2.6 | Silicon-rich |[7] |

Table 2: Energy Levels of Defect States

| Defect Type | Energy Level | Reference |

|---|---|---|

| Si Dangling Bond (K-center) | ~2.5 eV from the Valence Band | [5][6] |

| Si Dangling Bond (K-center) | ~1.9 eV below the Conduction Band | [7] |

| General Defect States (x=0.92) | 1.66 eV below the Conduction Band | [15][16] |

| General Defect States (x=1.21) | 1.77 eV below the Conduction Band | [15][16] |

| General Defect States (x=1.44) | 1.82 eV below the Conduction Band | [15][16] |

| Si-Si Centers | 1.68 - 1.80 eV (emission bands) |[7] |

Experimental Protocols for Characterization

A multi-technique approach is necessary to fully characterize the electronic band structure of a-SiNₓ:H.

5.1. Core Level and Valence Band Spectroscopy

-

X-ray Photoelectron Spectroscopy (XPS):

-

Principle: A monochromatic X-ray beam irradiates the sample, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. The binding energy is sensitive to the chemical environment, allowing for the quantification of the N/Si ratio and the identification of bonding configurations (e.g., Si-Si, Si-N, Si-O).[17][18]

-

Methodology:

-

The a-SiNₓ:H sample is placed in an ultra-high vacuum (UHV) chamber.

-

The surface is often cleaned using a low-energy Ar⁺ ion beam to remove surface contaminants, though this step must be carefully controlled to avoid preferential sputtering and damage.[17]

-

The sample is irradiated with a focused X-ray source (e.g., Al Kα at 1486.6 eV).

-

An electron energy analyzer measures the kinetic energy distribution of the emitted electrons.

-

Core-level spectra (e.g., Si 2p, N 1s) are analyzed by fitting the peaks to identify different chemical states and their relative concentrations.[18][19]

-

-

-

Ultraviolet Photoelectron Spectroscopy (UPS) & Bremsstrahlung Isochromat Spectroscopy (BIS):

-

Principle: UPS uses UV photons (e.g., He I at 21.2 eV) to probe the occupied electronic states, providing a direct measurement of the valence band density of states (DOS).[5] BIS is an inverse photoemission technique where electrons of a known energy impinge on the sample, causing photon emission. Analyzing the energy of the emitted photons reveals the unoccupied DOS (the conduction band).[5][6]

-

Methodology:

-

Performed in UHV.

-

For UPS, the sample is irradiated with a UV source, and the emitted photoelectrons are analyzed to map the VB structure.

-

For BIS, an electron gun bombards the sample, and a photon detector set to a specific frequency measures the emitted Bremsstrahlung radiation as the electron energy is swept, mapping the CB structure.

-

Combining the VB maximum from UPS and the CB minimum from BIS provides a direct measurement of the fundamental band gap.

-

-

5.2. Optical Spectroscopy

-

Spectroscopic Ellipsometry (SE):

-

Principle: SE is a non-destructive optical technique that measures the change in polarization of light upon reflection from the sample surface. It determines the complex dielectric function (ε = ε₁ + iε₂) as a function of photon energy. From ε₂, the absorption coefficient (α) can be calculated, and the optical band gap can be extracted.[20][21]

-

Methodology:

-

A beam of polarized light is directed onto the a-SiNₓ:H film at a known angle of incidence.

-

The polarization state (amplitude ratio Ψ and phase difference Δ) of the reflected light is measured by a detector over a wide spectral range (e.g., UV-Visible-NIR).

-

The measured (Ψ, Δ) spectrum is fitted to a multi-layer optical model that includes the substrate, the a-SiNₓ:H film, and often a surface roughness layer.[22]

-

The dielectric function of the a-SiNₓ:H layer is described using a dispersion model, such as the Tauc-Lorentz or Forouhi-Bloomer model.[21][22]

-

The fitting process yields the film thickness, refractive index (n), extinction coefficient (k), and the optical band gap (often determined via a Tauc plot).

-

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. publications.tno.nl [publications.tno.nl]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. swb.skku.edu [swb.skku.edu]

- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrogenated Amorphous this compound: Structural and Electronic Properties | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 13. From Jekyll to Hyde and Beyond: Hydrogen’s Multifaceted Role in Passivation, H-Induced Breakdown, and Charging of Amorphous this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. pure.skku.edu [pure.skku.edu]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. azom.com [azom.com]

- 20. pure.psu.edu [pure.psu.edu]

- 21. mdpi.com [mdpi.com]

- 22. scispace.com [scispace.com]

An In-depth Technical Guide to the Optical Properties of Stoichiometric Silicon Nitride Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of stoichiometric silicon nitride (Si₃N₄) films. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their applications, such as in biosensors, microfluidics, and optical waveguides. This document details the fundamental optical constants, explores the influence of deposition methodologies, and provides standardized experimental protocols for the fabrication and characterization of these films.

Core Optical Properties of Stoichiometric this compound

Stoichiometric this compound is a dielectric material widely recognized for its exceptional optical characteristics, including a broad transparency window, a high refractive index, and a large optical bandgap. These properties are critically dependent on the film's stoichiometry and the absence of impurities, such as hydrogen.

Refractive Index (n) and Extinction Coefficient (k)

The refractive index of a material quantifies the speed of light propagation through it, while the extinction coefficient represents the amount of light lost due to absorption. For stoichiometric Si₃N₄, the refractive index is typically around 2.0 in the visible spectrum, making it a high-index material suitable for waveguiding applications. The extinction coefficient is ideally close to zero in the visible and near-infrared regions, indicating minimal optical loss.

The dispersion of these optical constants, i.e., their variation with wavelength, is a crucial consideration in the design of photonic devices. The following table summarizes representative refractive index (n) and extinction coefficient (k) values for stoichiometric this compound films over a range of wavelengths.

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 300 | ~2.25 | ~0.01 |

| 400 | ~2.08 | ~0.001 |

| 500 | ~2.03 | ~0 |

| 632.8 | ~2.02 | ~0 [1] |

| 800 | ~2.00 | ~0 |

| 1000 | ~1.99 | ~0 |

| 1550 | ~1.98 | ~0 [2] |

Optical Bandgap (E_g)

The optical bandgap is the minimum energy required to excite an electron from the valence band to the conduction band. Stoichiometric this compound possesses a wide bandgap of approximately 5 eV, which contributes to its transparency in the visible and near-infrared spectral regions.[3] This wide bandgap is a key advantage for applications requiring high-power light delivery without significant absorption. The precise value of the bandgap can be influenced by the deposition method and the resulting film density and purity.

The following table presents a comparison of reported optical bandgap values for this compound films deposited by various techniques. It is important to note that deviations from stoichiometry, particularly an excess of silicon, will lead to a reduction in the bandgap.[4]

| Deposition Method | Typical Optical Bandgap (eV) |

| Low-Pressure Chemical Vapor Deposition (LPCVD) | ~5.0 - 5.1 |

| Plasma-Enhanced Chemical Vapor Deposition (PECVD) | ~4.8 - 5.2 |

| Reactive Sputtering | ~4.5 - 5.0 |

Deposition of Stoichiometric this compound Films: Experimental Protocols

The optical properties of this compound films are intrinsically linked to the deposition technique and the specific process parameters employed. Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are two of the most common methods for producing high-quality stoichiometric Si₃N₄ films.

Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD is a high-temperature process that typically yields films with excellent stoichiometry, uniformity, and low hydrogen content.

Protocol for Stoichiometric Si₃N₄ Deposition via LPCVD:

-

Substrate Preparation: Begin with clean silicon wafers, typically undergoing a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying.

-

Furnace Loading: Load the wafers into a horizontal or vertical LPCVD furnace.

-

Pump Down and Leak Check: Evacuate the furnace to a base pressure in the mTorr range and perform a leak check to ensure process integrity.

-

Temperature Ramp and Stabilization: Ramp the furnace temperature to the desired deposition temperature, typically in the range of 750°C to 850°C. Allow the temperature to stabilize.[5]

-

Gas Introduction: Introduce the precursor gases, Dichlorosilane (SiH₂Cl₂) and Ammonia (NH₃), into the furnace.

-

Gas Flow Rates: A common gas flow ratio for stoichiometric films is a low SiH₂Cl₂:NH₃ ratio, for example, 1:3 to 1:10.

-

Pressure: Maintain a constant process pressure, typically between 200 and 500 mTorr.

-

-

Deposition: Allow the deposition to proceed for the time required to achieve the target film thickness. Deposition rates are typically in the range of 2-5 nm/minute.

-

Gas Purge and Pump Down: After deposition, stop the precursor gas flow and purge the chamber with an inert gas like nitrogen. Pump the chamber down to the base pressure.